molecular formula C10H10N2O2 B2464666 Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate CAS No. 573763-62-9

Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate

Cat. No.: B2464666
CAS No.: 573763-62-9
M. Wt: 190.202
InChI Key: GYLQOGGBMUMELA-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and significant applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a cyclocondensation mechanism, forming the desired pyrazolo[1,5-a]pyridine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate and its derivatives have shown significant potential as pharmacological agents.

1.1 Antitumor Activity
Recent studies highlight the antitumor properties of pyrazolo[1,5-a]pyridine derivatives. They act on various biological targets, including protein kinases involved in cancer cell signaling pathways. For instance, the compound has been investigated for its ability to inhibit AXL and c-MET kinases, which are implicated in tumor growth and metastasis .

1.2 Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. Pyrazolo[1,5-a]pyridine derivatives have been shown to inhibit enzymes that play critical roles in inflammation and cancer progression. This mechanism is crucial for developing new anti-inflammatory and anticancer drugs .

Material Science Applications

This compound exhibits promising properties for material science applications:

3.1 Photophysical Properties
The compound has been explored for its photophysical characteristics, making it suitable for optical applications such as fluorescent sensors and dyes. Its ability to undergo excited-state intramolecular proton transfer enhances its utility in developing advanced optical materials .

3.2 Crystal Engineering
The unique structural features of pyrazolo[1,5-a]pyridine derivatives allow them to form crystals with distinct conformational properties. This characteristic is beneficial for applications in solid-state physics and materials engineering .

Mechanism of Action

The mechanism of action of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in these interactions are often related to signal transduction and metabolic processes .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-b]pyridines: These have a different fusion pattern of the pyrazole and pyridine rings.

    Pyrazolo[4,3-c]pyridines: Another variation in the fusion pattern of the rings.

Uniqueness: Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is unique due to its specific fusion pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C10H10N2O2
  • Molecular Weight : 194.20 g/mol
  • CAS Number : 92135088

This compound belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their varied pharmacological properties, including anticancer and antimicrobial activities.

This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cellular signaling pathways. Research has indicated that compounds within this class can inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl pyrazolo[1,5-a]pyridine derivatives. For instance:

  • Inhibition of CDK2 and TRKA Kinases : In vitro assays demonstrated that certain derivatives exhibit potent inhibitory activity against CDK2 and TRKA kinases with IC50 values as low as 0.09 µM. These findings suggest that ethyl pyrazolo[1,5-a]pyridine derivatives can effectively hinder cancer cell proliferation by targeting key regulatory enzymes involved in the cell cycle .
  • Antiproliferative Effects : A derivative of ethyl pyrazolo[1,5-a]pyridine was tested against 60 different cancer cell lines, showing a mean growth inhibition (GI%) of 43.9% across various types. This broad-spectrum activity indicates its potential as a versatile anticancer agent .

Antimicrobial Activity

Ethyl pyrazolo[1,5-a]pyridine derivatives have also been evaluated for their antimicrobial properties:

  • Anti-Mycobacterium tuberculosis Activity : Some derivatives demonstrated promising in vitro potency against Mycobacterium tuberculosis (Mtb), with nanomolar MIC values against both drug-susceptible and multidrug-resistant strains. Notably, one compound significantly reduced bacterial burden in an infected mouse model .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of ethyl pyrazolo[1,5-a]pyridine derivatives:

StudyFindings
Identified potent dual inhibitors of CDK2/TRKA with significant antiproliferative activity across cancer cell lines.
Reported promising anti-tubercular activity with effective reduction in bacterial load in vivo.
Reviewed advances in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines highlighting their anticancer potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl pyrazolo[1,5-a]pyridine-4-carboxylate and its derivatives?

The synthesis typically involves cyclocondensation reactions between pyrazole precursors and carbonyl-containing compounds. For example:

  • Pyrazole-carboxylate intermediates : Ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with formylated active proton compounds (e.g., enaminones) in the presence of KHSO₄ as a catalyst to form pyrazolo[1,5-a]pyrimidines .
  • Multicomponent reactions : Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate reacts with β-diketones (e.g., pentane-2,4-dione) under reflux to yield pyrazolo[1,5-a]pyrimidine derivatives in 87–95% yields .
  • Tandem reactions : 4-(Azidomethyl)pyrazole-3-carboxylic acid ethyl esters react with cyanoacetamides in THF using t-BuOK to form fused heterocycles (e.g., pyrazolo-triazolo-diazepines) .

Q. How are pyrazolo[1,5-a]pyridine derivatives characterized structurally?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring fusion patterns. For example, pyrazolo[1,5-a]pyrazine derivatives show distinct aromatic proton shifts at δ 7.5–8.5 ppm .
  • X-ray crystallography : Used to resolve bond lengths and torsion angles (e.g., carboxylate groups twisted at 55.6° from the pyridine plane in triazolo[1,5-a]pyridines) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M + H]⁺ peaks with <0.5 ppm error) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C: 61.65% calc. vs. 61.78% found) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or regioselectivity?

  • Catalyst screening : KHSO₄ (2 equivalents) enhances cyclization efficiency in pyrazolo[1,5-a]pyrimidine synthesis by promoting proton transfer .
  • Solvent and temperature : DMF at 60–80°C facilitates nucleophilic substitution in triazolo[1,5-a]pyridine synthesis, achieving 76% yields .
  • Substituent effects : Electron-withdrawing groups on pyrazole precursors (e.g., -CN, -CO₂Et) direct regioselectivity during cyclocondensation .

Q. How should researchers resolve contradictions in spectral or analytical data?

  • Cross-validation : Compare NMR data with literature analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives ).
  • Crystallographic refinement : Adjust riding models for H atoms in X-ray data to resolve discrepancies in bond lengths (e.g., C–H = 0.93–0.97 Å) .
  • Reproducibility checks : Replicate reactions under inert atmospheres to minimize side products (e.g., using N₂ in acetonitrile-based syntheses) .

Q. What strategies enable functionalization at position 7 of pyrazolo[1,5-a]pyridine derivatives?

  • Halogenation : Bromination of 4-chloropyrazolo[1,5-a]pyrazine with PBr₃ yields 3-bromo derivatives for cross-coupling reactions .
  • Nucleophilic substitution : React pyrazolo[1,5-a]pyrimidines with hydrazine hydrate to generate aminopyrazoles, which can be further derivatized .
  • Oxidation/Reduction : Ethynyl groups on triazolo[1,5-a]pyridines can be oxidized to ketones or reduced to alkanes for diversification .

Q. How are tandem reactions applied to synthesize complex heterocycles from this compound?

  • Cycloaddition-annulation : Ethyl 5-aminopyrazole-4-carboxylate reacts with sugar-derived intermediates (e.g., 3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-tetrahydrofuranos-4-yl) to form glycosylated pyrazolo[1,5-a]pyrimidines .
  • One-pot protocols : A three-step regioselective synthesis uses a novel catalyst to assemble 5-methyl-4-phenyl pyrazolo[1,5-a]pyrimidines with minimal purification .

Q. Methodological Considerations

  • Data interpretation : Always cross-reference experimental HRMS/NMR with computational predictions (e.g., DFT calculations for NMR shifts) .
  • Scale-up challenges : Optimize solvent recovery and column chromatography conditions during industrial translation .
  • Biological screening : Prioritize derivatives with electron-deficient pyridine rings for antimicrobial or anticancer assays, as suggested by SAR studies .

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLQOGGBMUMELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a clear solution of 2-methyl-nicotinic acid ethyl ester (50.6 g, 306 mmol) in anhydrous methylene chloride (200 mL) was added O-mesitylenesulfonylhydroxylamine (73 g, 337 mmol; prepared according to a literature procedure described in Krause; J. G., Synthesis 1972, 140); in portions at 0° C. The solution obtained was stirred at 0° C. for 15 min, and then at rt for 1 h. Concentration under reduced pressure gave a yellow solid. After the solid was dissolved in anhydrous DMF (300 mL), N,N-dimethylformamide dimethyl acetal (122 mL, 918 mmol) was added at 0° C. The mixture was stirred at 0° C. for 15 min, and then at 90° C. for 3 h. The reaction mixture was concentrated under reduced pressure, mixed with H2O (200 mL), and extracted with Et2O (3×180 mL). The combined organic solutions were washed sequentially with brine (50 mL), 1N aqueous HCl (50 mL), and brine (50 mL), and dried over Na2SO4. Filtration through a SiO2 column, which was then eluted with 30% EtOAc in heptane, gave compound 777A (43.3 g, 74%) as a yellow solid. HPLC: 80% at 3.20 min (retention time) plus 20% corresponding methyl ester at 2.83 min (retention time) (YMC S5 ODS-A column 4.6×50 mm eluting with 1090% aqueous methanol over 4 mincontaining 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 191 [M+H]+.
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
74%

Synthesis routes and methods II

Procedure details

To a clear solution of 2-methyl-nicotinic acid ethyl ester (50.6 g, 306 mmol) in anhydrous methylene chloride (200 mL) was added Omesitylenesulfonylhydroxylamine (73 g, 337 mmol; prepared according to a literature procedure described in Krause; J. G., Synthesis 1972, 140); in portions at 0° C. The solution obtained was stirred at 0° C. for 15 min, and then at rt for 1 h. Concentration under reduced pressure gave a yellow solid. After the solid was dissolved in anhydrous DMF (300 mL), N,N-dimethylformamide dimethyl acetal (122 mL, 918 mmol) was added at 0° C. The mixture was stirred at 0° C. for 15 min, and then at 90° C. for 3 h. The reaction mixture was concentrated under reduced pressure, mixed with H2O (200 mL), and extracted with Et2O (3×180 mL). The combined organic solutions were washed sequentially with brine (50 mL), 1N aqueous HCl (50 mL), and brine (50 mL), and dried over Na2SO4. Filtration through a SiO2 column, which was then eluted with 30% EtOAc in heptane, gave compound 777A (43.3 g, 74%) as a yellow solid. HPLC: 80% at 3.20 min (retention time) plus 20% corresponding methyl ester at 2.83 min (retention time) (YMC S5 ODS-A column 4.6×50 mm eluting with 10-90% aqueous methanol over 4 mincontaining 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 191 [M+H]+.
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
74%

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